molecular formula C11H10N2O2S B4184145 N-3-isoxazolyl-2-(phenylthio)acetamide

N-3-isoxazolyl-2-(phenylthio)acetamide

Cat. No.: B4184145
M. Wt: 234.28 g/mol
InChI Key: JNMMQTGBKZJWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-isoxazolyl-2-(phenylthio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been the subject of many studies to understand its properties and potential uses. In

Mechanism of Action

The mechanism of action of N-3-isoxazolyl-2-(phenylthio)acetamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases, which are involved in regulating gene expression, and has also been shown to inhibit the activity of proteasomes, which are involved in protein degradation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have also shown that this compound can reduce tumor growth and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-3-isoxazolyl-2-(phenylthio)acetamide in lab experiments is its unique chemical structure, which allows for the exploration of new chemical reactions and potential applications. However, one of the main limitations is the lack of information on its toxicity and potential side effects, which makes it difficult to determine safe dosages for use in experiments.

Future Directions

There are many potential future directions for research on N-3-isoxazolyl-2-(phenylthio)acetamide. One area of research could be to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another area of research could be to explore its potential as a chemical probe for the study of specific cellular processes. Additionally, further studies are needed to determine its toxicity and potential side effects, which could help to determine safe dosages for use in experiments.

Scientific Research Applications

N-3-isoxazolyl-2-(phenylthio)acetamide has been the subject of many studies due to its potential applications in various fields. One of the main areas of research has been in the field of medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-11(12-10-6-7-15-13-10)8-16-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMMQTGBKZJWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.